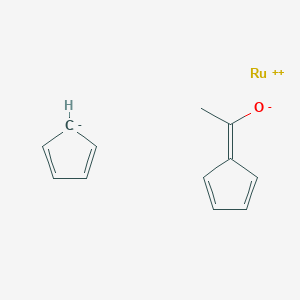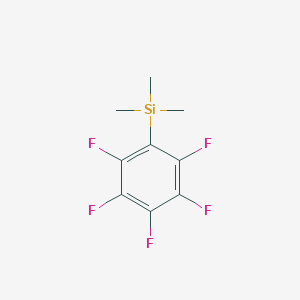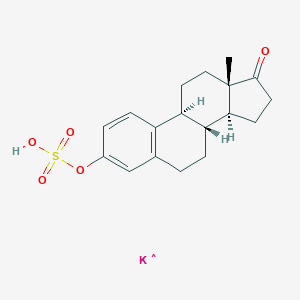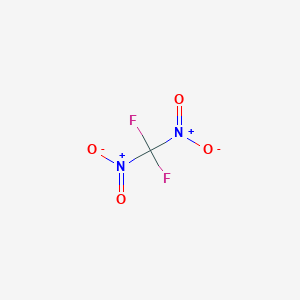
Difluorodinitromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluorodinitromethane (DFDN) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a colorless, odorless, and highly reactive compound that is primarily used as a reagent in organic synthesis.
Mécanisme D'action
Difluorodinitromethane is a highly reactive compound that readily undergoes nitration and other chemical reactions. Its explosive nature is due to the release of nitrogen gas upon detonation. The mechanism of action of Difluorodinitromethane is still not fully understood, but it is believed to involve the formation of highly reactive intermediates that undergo rapid decomposition.
Effets Biochimiques Et Physiologiques
Difluorodinitromethane has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe burns upon contact with skin. Inhalation of Difluorodinitromethane vapors can also cause respiratory problems and other health issues.
Avantages Et Limitations Des Expériences En Laboratoire
Difluorodinitromethane has several advantages as a reagent in organic chemistry, including its high reactivity and explosive nature. However, its highly toxic and explosive nature also make it difficult to handle and require careful handling and storage. Its use in lab experiments is therefore limited to specialized applications where its unique properties are required.
Orientations Futures
Future research on Difluorodinitromethane is likely to focus on its potential use as an explosive material and in the development of new organic compounds. The unique properties of Difluorodinitromethane make it an ideal candidate for use in various scientific research applications, and further research is likely to uncover new and innovative uses for this compound.
Méthodes De Synthèse
Difluorodinitromethane can be synthesized by the reaction of difluoroamine with nitromethane. The reaction is highly exothermic and requires careful handling. The resulting product is a yellowish liquid that is highly explosive and should be handled with extreme caution.
Applications De Recherche Scientifique
Difluorodinitromethane has been used in various scientific research applications, including the synthesis of new organic compounds, as a reagent in organic chemistry, and as a potential explosive material. Its high reactivity and explosive nature make it an ideal candidate for use in the development of new explosives.
Propriétés
Numéro CAS |
1185-11-1 |
|---|---|
Nom du produit |
Difluorodinitromethane |
Formule moléculaire |
CF2N2O4 |
Poids moléculaire |
142.02 g/mol |
Nom IUPAC |
difluoro(dinitro)methane |
InChI |
InChI=1S/CF2N2O4/c2-1(3,4(6)7)5(8)9 |
Clé InChI |
PLHQSNSLBKPCTC-UHFFFAOYSA-N |
SMILES |
C([N+](=O)[O-])([N+](=O)[O-])(F)F |
SMILES canonique |
C([N+](=O)[O-])([N+](=O)[O-])(F)F |
Autres numéros CAS |
1185-11-1 |
Synonymes |
Difluorodinitromethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



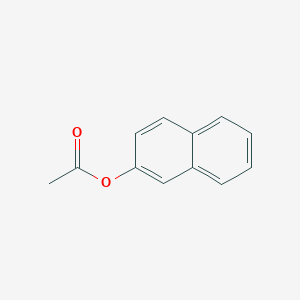
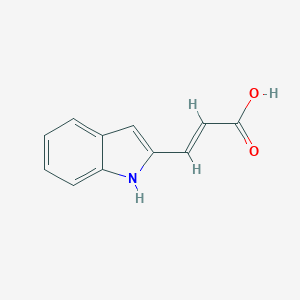
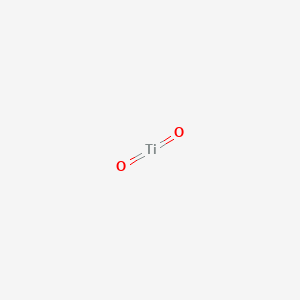
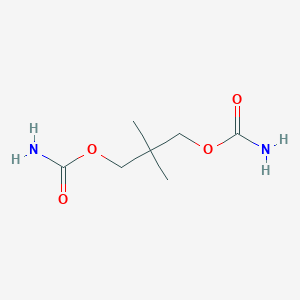
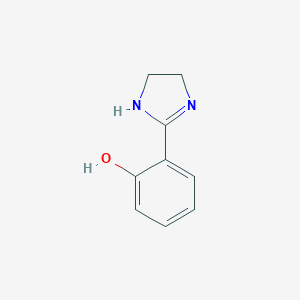
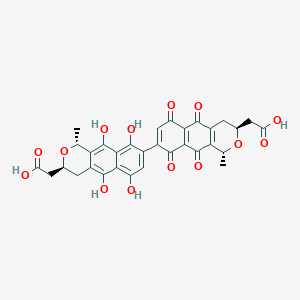
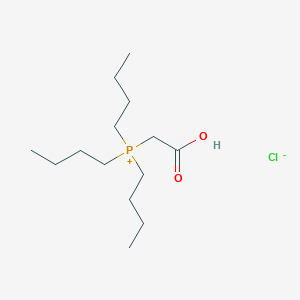
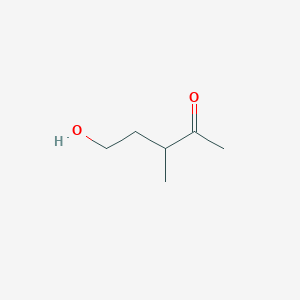
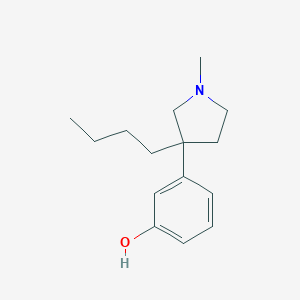
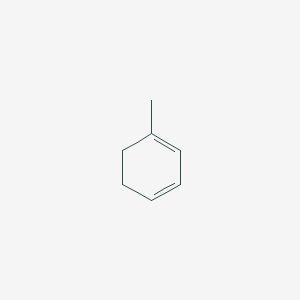
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
